
Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with a unique structure that includes a pyridine ring with a carboxylate group and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid, a precursor to the sodium salt, involves a hydrothermal reaction. The process includes adding 2-chloro-5-trifluoromethylpyridine and water to a hydrothermal reaction kettle, sealing it, and allowing the reaction to occur at 100-180°C for 24-72 hours. The resulting product is then cooled to room temperature to obtain white crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve similar hydrothermal synthesis techniques, with optimizations for yield and purity. The use of water as a solvent makes the process environmentally friendly, and the reaction yields are generally high, often exceeding 80% .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydroxyl groups replacing the keto group.
Substitution: Substituted derivatives with various alkyl or acyl groups attached to the carboxylate position
Applications De Recherche Scientifique
Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory treatments.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of sodium 6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the NF-kB inflammatory pathway and the endoplasmic reticulum stress response, leading to reduced inflammation and neuroprotection
Comparaison Avec Des Composés Similaires
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
Comparison:
- Uniqueness: Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its analogs.
- Applications: While similar compounds share some applications, this compound’s specific properties make it particularly useful in industrial and medicinal chemistry .
Propriétés
Formule moléculaire |
C6H4NNaO3 |
|---|---|
Poids moléculaire |
161.09 g/mol |
Nom IUPAC |
sodium;6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO3.Na/c8-5-2-1-4(3-7-5)6(9)10;/h1-3H,(H,7,8)(H,9,10);/q;+1/p-1 |
Clé InChI |
JQAQWDGVHHIKQH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=O)NC=C1C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)

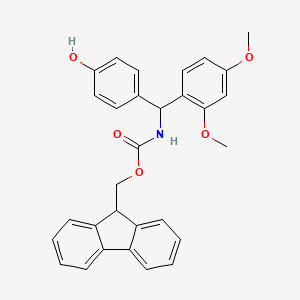

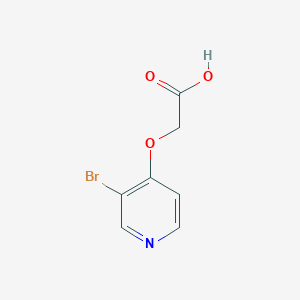

![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
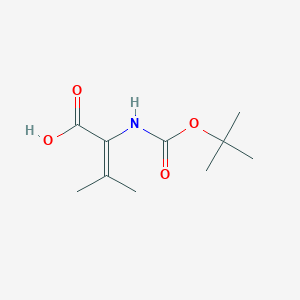
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
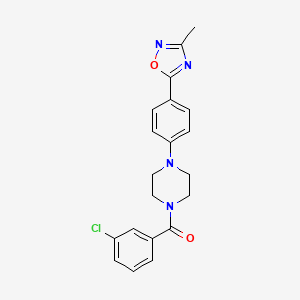

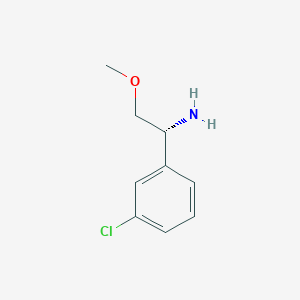
![(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B12951988.png)

